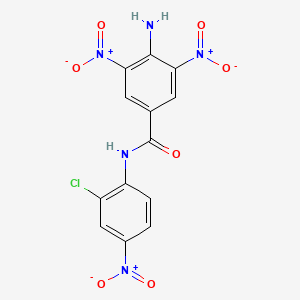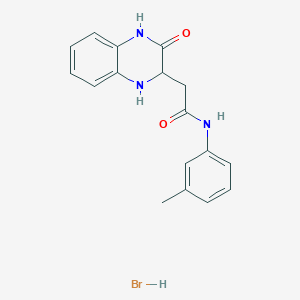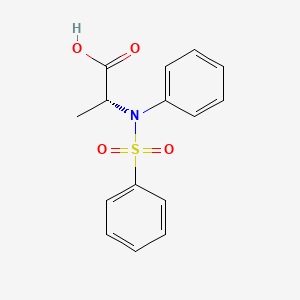
4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide is a complex organic compound characterized by its aromatic structure and multiple nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method includes the nitration of aniline derivatives followed by amide formation. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amide formation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of more highly oxidized nitro compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro groups can participate in redox reactions, affecting cellular oxidative stress pathways. Additionally, its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular replication processes.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide: shares similarities with other nitroaromatic compounds such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C13H8ClN5O7 |
|---|---|
Molecular Weight |
381.68 g/mol |
IUPAC Name |
4-amino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C13H8ClN5O7/c14-8-5-7(17(21)22)1-2-9(8)16-13(20)6-3-10(18(23)24)12(15)11(4-6)19(25)26/h1-5H,15H2,(H,16,20) |
InChI Key |
ZUHCIDPEWHVXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Cyclohexylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12482051.png)
![2-[benzyl(methylsulfonyl)amino]-N-(diphenylmethyl)benzamide](/img/structure/B12482057.png)
![N-(3,4-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B12482067.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B12482075.png)
![4-(2-fluorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482085.png)
![N-(2,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12482094.png)
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl 3-nitrobenzoate](/img/structure/B12482099.png)
![2-(5-bromo-2-hydroxyphenyl)-7-tert-butyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12482104.png)

![3-[5-({[2-(Cyclohex-1-en-1-yl)ethyl]amino}methyl)furan-2-yl]benzoic acid](/img/structure/B12482112.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12482131.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B12482141.png)

